N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
説明
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic quinazolinone derivative characterized by a complex structure featuring a 1,3-dioxolo[4,5-g]quinazolin-8-one core, a thioether-linked 3-methoxypropyl substituent, and a hexanamide side chain terminating in a 3,4-dimethoxyphenethyl group. This compound is hypothesized to exhibit bioactivity related to epigenetic modulation, given structural similarities to histone deacetylase (HDAC) inhibitors like SAHA (suberoylanilide hydroxamic acid) .
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(3-methoxypropylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N4O8S/c1-39-15-7-12-32-29(37)19-44-31-34-23-18-27-26(42-20-43-27)17-22(23)30(38)35(31)14-6-4-5-8-28(36)33-13-11-21-9-10-24(40-2)25(16-21)41-3/h9-10,16-18H,4-8,11-15,19-20H2,1-3H3,(H,32,37)(H,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFJNJQWCKMOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC3=C(C=C2C(=O)N1CCCCCC(=O)NCCC4=CC(=C(C=C4)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N4O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core which is known for its diverse biological activities. The molecular formula is , with a molecular weight of 466.59 g/mol. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O5S |
| Molecular Weight | 466.59 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide |
| InChI Key | YNMNCHSBJHECCZ-UHFFFAOYSA-N |
The mechanism of action for compounds like N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell signaling pathways that regulate growth and apoptosis.
- Cell Cycle Arrest : Compounds can induce cell cycle arrest at the S phase, leading to reduced proliferation of cancer cells.
Case Studies
- Study on Quinazoline Derivatives : A study demonstrated that derivatives of quinazoline inhibited cancer cell growth by inducing apoptosis through mitochondrial dysfunction and activation of caspases . This suggests that N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide may share similar pathways.
- Antimicrobial Activity : Quinazoline derivatives have also been investigated for their antimicrobial properties. In a comparative study, several quinazoline-based compounds exhibited significant antibacterial activity against various strains .
類似化合物との比較
Key Observations :
- The 4-methoxyphenyl analog exhibits higher LogP due to aromatic hydrophobicity, which may improve blood-brain barrier penetration but increase metabolic instability.
Pharmacokinetic and Pharmacodynamic Comparisons
Similarity Indexing
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65% structural similarity to SAHA, a benchmark HDAC inhibitor, versus ~70% for aglaithioduline (a phytocompound).
Binding Affinity Predictions
Molecular docking studies (hypothetical, based on ) indicate:
- The 3-methoxypropyl group may form favorable van der Waals interactions with HDAC8’s hydrophobic pocket.
- The 4-methoxyphenyl analog could exhibit stronger π-π stacking with aromatic residues but may clash sterically in narrower binding sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
